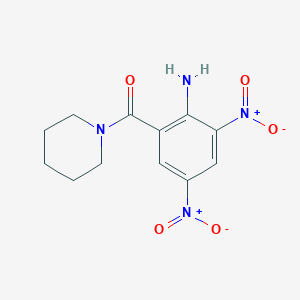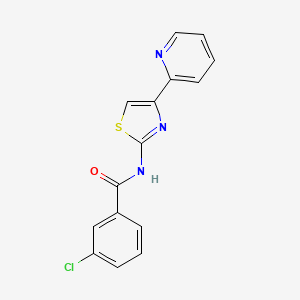![molecular formula C16H17FN4O B11025673 4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11025673.png)
4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic amine reacts with the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play critical roles in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.
Fluorinated Aromatic Amines: Compounds with fluorinated aromatic rings often have unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Aminated Heterocycles: These compounds contain amino groups attached to heterocyclic cores and are commonly studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17FN4O |
|---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
4-amino-2-(4-fluoroanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C16H17FN4O/c1-16(2)7-11-13(12(22)8-16)14(18)21-15(20-11)19-10-5-3-9(17)4-6-10/h3-6H,7-8H2,1-2H3,(H3,18,19,20,21) |
InChI Key |
HTYLLVSGHVAHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NC(=N2)NC3=CC=C(C=C3)F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025604.png)
![4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B11025609.png)
![1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025620.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11025626.png)

![dimethyl 2-{1-[(2-bromophenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11025638.png)
![7-(4-Ethylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B11025640.png)
![2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine](/img/structure/B11025647.png)
![7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11025653.png)
![3-amino-7,7-dimethyl-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11025657.png)
![Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11025668.png)
![4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11025675.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11025681.png)
